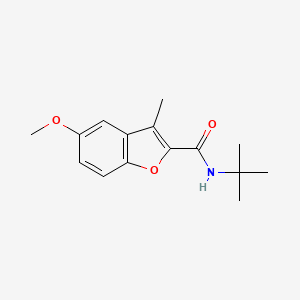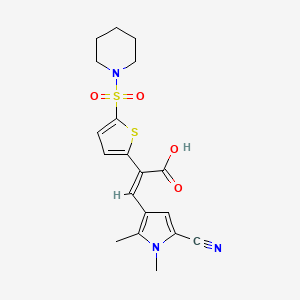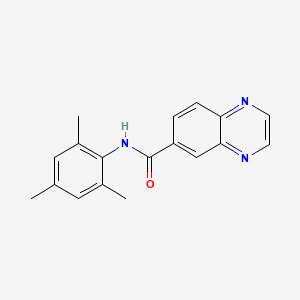![molecular formula C26H19Cl2N3O B7469996 1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of 1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways in cells.
Biochemical and Physiological Effects:
1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine has been found to have various biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of reactive oxygen species (ROS) and inhibits the activity of certain enzymes involved in ROS production. In addition, it has been found to modulate the expression of certain genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including cancer cell growth and inflammation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
There are several future directions for research on 1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine. One area of research could be to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of research could be to investigate its mechanism of action in more detail, including its interactions with specific molecular targets in cells. Furthermore, it could be interesting to study the potential synergistic effects of this compound with other drugs or natural compounds.
Méthodes De Synthèse
The synthesis of 1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine involves the reaction of 4-chloroaniline, 4-methoxybenzaldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
1,6-bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3O/c1-16-25-23(17-5-13-22(32-2)14-6-17)15-24(18-3-7-19(27)8-4-18)29-26(25)31(30-16)21-11-9-20(28)10-12-21/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQABEPMYXQPNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)



![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)